1-(Thiophen-2-ylmethyl)azetidin-3-amine
Overview
Description
“1-(Thiophen-2-ylmethyl)azetidin-3-amine” is a chemical compound with the formula C8H12N2S and a molecular weight of 168.26 . It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of azetidines, the class of compounds to which “this compound” belongs, has been a subject of considerable research . A common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach uses a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . More recent advances include the use of organoboronates for intramolecular amination .Physical And Chemical Properties Analysis
Amines, the class of compounds to which “this compound” belongs, have certain general properties . They are derivatives of ammonia, with one or more hydrogen atoms replaced by hydrocarbon groups . The physical properties of amines, such as solubility and boiling points, can be influenced by the number and type of substitutions .Scientific Research Applications
Antimicrobial and Antifungal Applications
The synthesis and evaluation of various azetidinone and thiazolidinone derivatives have shown significant antimicrobial and antifungal activities. For instance, compounds synthesized from thiophen-2-yl derivatives demonstrated potent activity against a range of bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017). Similarly, new pyrimidine-azetidinone analogues exhibited antimicrobial and antitubercular activities, providing a foundation for further antibacterial and antitubercular compound development (Chandrashekaraiah et al., 2014).
Antitubercular Activity
Derivatives containing the thiophen-2-ylmethyl group have been explored for their antitubercular properties. A study on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols showed promising in vitro antitubercular activity, indicating the potential of diaryl carbinol prototypes as inhibitors against Mycobacterium tuberculosis (Karkara et al., 2020).
Anti-inflammatory and Analgesic Activities
Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has revealed their antinociceptive (pain-relieving) activity, suggesting their potential for development into new analgesic drugs (Shipilovskikh et al., 2020).
Future Directions
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKGSNJJXAINAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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